N-1,3,4-Thiadiazol-2-ylacetamide-d3
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Overview
Description
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-Thiadiazol-2-ylacetamide. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C4H2D3N3OS, and it has a molecular weight of 146.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves the incorporation of deuterium atoms into the parent compound N-1,3,4-Thiadiazol-2-ylacetamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-1,3,4-Thiadiazol-2-ylacetamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a tool in drug discovery and development to understand the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N-1,3,4-Thiadiazol-2-ylacetamide: The non-deuterated parent compound.
2-Acetamido-5-Mercapto-1,3,4-Thiadiazole: A related thiadiazole derivative.
Acetazolamide: A sulfonamide derivative with a similar thiadiazole ring structure.
Uniqueness
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 |
InChI Key |
YOGFGFKRNRQDMF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=CS1 |
Canonical SMILES |
CC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
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